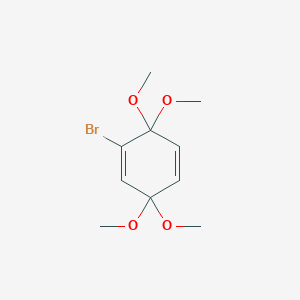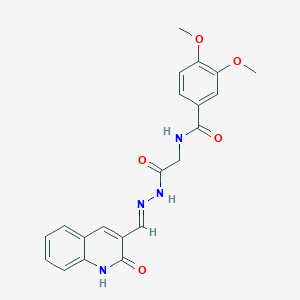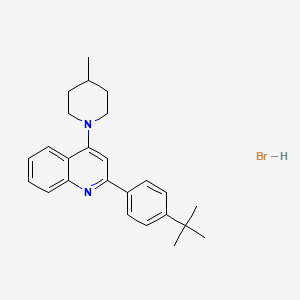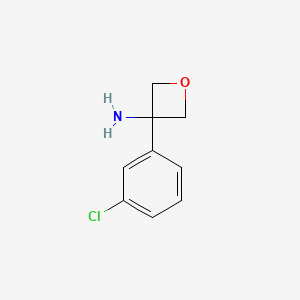![molecular formula C12H16 B11948395 tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene CAS No. 73679-39-7](/img/structure/B11948395.png)
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as developing efficient separation and purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives or other functionalized compounds .
Applications De Recherche Scientifique
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another polycyclic hydrocarbon with a similar structure but different ring fusion patterns.
1,45,8-Dimethanonaphthalene: A related compound with a different arrangement of fused rings.
Uniqueness
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene is unique due to its specific ring fusion and the resulting molecular geometry.
Propriétés
Numéro CAS |
73679-39-7 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene |
InChI |
InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-10H,1-6H2 |
Clé InChI |
WNOQFKCATWEQFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3=C2C4CCC3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![5,7-Dihydrodibenzo[c,E]thiepine 6,6-dioxide](/img/structure/B11948323.png)







![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)



